3-methylpyridine-2-sulfonic Acid

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry and Material Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous areas of science. ambeed.combldpharm.com Its unique electronic properties, including its basicity and ability to coordinate with metals, make it an indispensable component in synthetic chemistry. chemsrc.comguidechem.com In the pharmaceutical and agrochemical industries, the pyridine scaffold is present in a wide array of biologically active molecules, including drugs and pesticides. ambeed.combldpharm.comwikipedia.org The structural rigidity and functional versatility of the pyridine unit allow for the creation of diverse molecular libraries for drug discovery. guidechem.com

Beyond the life sciences, pyridine derivatives are integral to material science. They are used in the synthesis of conjugated polymers for electronics and optoelectronics, as well as in the creation of dyes and pigments. ambeed.combldpharm.com The ability of the pyridine nitrogen to act as a ligand for metal ions is also harnessed in catalysis and the development of functional nanomaterials. guidechem.com

Overview of Sulfonic Acid Functionality in Organic Compounds

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts distinct properties to organic molecules. nih.govnih.gov Sulfonic acids are generally strong acids, often more so than their carboxylic acid counterparts, with pKa values that can be in the negative range. bldpharm.com This strong acidity makes them effective catalysts in a variety of organic reactions, such as esterification and alkylation. nih.govbldpharm.com

A key characteristic of the sulfonic acid group is its ability to significantly increase the water solubility of an organic compound, a property extensively utilized in the design of dyes, detergents, and pharmaceuticals. wikipedia.orgbldpharm.comalfa-chemistry.com The sulfonate group (the conjugate base of sulfonic acid) can participate in hydrogen bonding and binds effectively to proteins and carbohydrates, which is the basis for most "washable" dyes. wikipedia.orgnih.gov Furthermore, sulfonic acid derivatives, such as sulfonate esters, are valuable intermediates in organic synthesis. wikipedia.org

Contextualization of 3-Methylpyridine-2-sulfonic Acid within the Pyridinesulfonic Acid Class

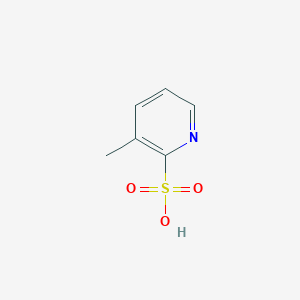

This compound, with the chemical formula C₆H₇NO₃S, is a specific isomer within the broader class of pyridinesulfonic acids. nih.gov It features a pyridine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. While this compound is cataloged, with CAS number 223480-78-2, specific experimental research detailing its synthesis, properties, and applications is notably scarce in published literature. ambeed.comnih.gov

Table 1: Computed Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| CAS Number | 223480-78-2 |

| Topological Polar Surface Area | 75.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Data sourced from PubChem CID 2762782. nih.gov |

Historical Perspectives on Pyridine Sulfonation Methodologies

The direct sulfonation of pyridine is a chemically challenging transformation. Due to the electron-deficient nature of the pyridine ring and the fact that the nitrogen atom is readily protonated or complexed by strong acids like sulfur trioxide, electrophilic aromatic substitution is significantly more difficult than for benzene. nih.gov Early methods reported in the late 19th and early 20th centuries required harsh reaction conditions, such as high temperatures (over 300°C) and long reaction times, often resulting in low yields of the desired product, primarily pyridine-3-sulfonic acid. google.comgoogle.com

A significant advancement was the discovery that the reaction could be facilitated by using a catalyst, such as mercury(II) sulfate (B86663), which allowed the reaction to proceed at lower temperatures (around 230°C). nih.govgoogle.com A more effective strategy involves the sulfonation of pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and deactivates the ring nitrogen from reacting with the sulfonating agent. nih.gov Subsequent removal of the N-oxide group, typically by reduction, yields the pyridinesulfonic acid. google.com Another approach involves the oxidation of a substituted chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite (B76179) and subsequent reduction. google.comgoogle.com

Table 2: Comparison of Properties of Related Pyridine Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 |

| 3-Methylpyridine (B133936) (3-Picoline) | C₆H₇N | 93.13 | -18 | 144 |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 159.16 | >300 | Not Applicable |

| Data sourced from various chemical databases and publications. wikipedia.orgwikipedia.orgsigmaaldrich.com |

Current Research Trends and Unaddressed Challenges Pertaining to Pyridinesulfonic Acids

Modern synthetic chemistry continues to seek more efficient, selective, and milder methods for the functionalization of pyridine rings. A major challenge remains the direct and regioselective C-H functionalization to introduce groups like sulfonic acids without requiring pre-functionalized starting materials. rsc.org

Recent research has explored novel strategies to overcome these hurdles. Base-mediated approaches have been developed for the direct C4-selective sulfonylation of pyridine, offering high regioselectivity under milder conditions. Another promising frontier is the use of electrochemistry. Electrochemical methods have been reported for the meta-sulfonylation of pyridines using nucleophilic sulfinates through a redox-neutral dearomatization-rearomatization strategy. These advanced methods demonstrate the ongoing effort to access diverse pyridinesulfonic acid structures with greater efficiency and control.

The primary unaddressed challenge, exemplified by the case of this compound, is the lack of fundamental research into many specific isomers. While general methods are being developed, the synthesis and characterization of less common substitution patterns remain largely unexplored, leaving a significant gap in the chemical knowledge base and hindering their potential application in science and technology.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDKQNSTGLBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376446 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223480-78-2 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpyridine 2 Sulfonic Acid and Its Derivatives

Direct Sulfonation Strategies

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto the pyridine (B92270) ring in a single synthetic step. However, the pyridine ring's electron-deficient nature makes it less reactive toward electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions.

The direct sulfonation of pyridine and its derivatives typically requires potent sulfonating agents and high temperatures. Historically, the sulfonation of pyridine itself to yield pyridine-3-sulfonic acid was achieved using concentrated sulfuric acid at temperatures between 300°C and 350°C. orgsyn.org More contemporary methods may employ oleum (B3057394) (fuming sulfuric acid) in the presence of a catalyst, such as mercury or its sulfate (B86663), at temperatures ranging from 250°C to 320°C to produce pyridine-3-sulfonic acid. google.com

For substituted pyridines, such as 6-methylpyridine, direct sulfonation can be achieved using concentrated sulfuric acid or oleum, with careful temperature control between 100–120°C to optimize the yield. researchgate.net Another common reagent is the sulfur trioxide-pyridine complex (Pyridine·SO₃), which offers a less aggressive alternative to oleum for sulfonating various compounds. google.comacs.org These methods, while direct, can sometimes suffer from a lack of regioselectivity and the need for severe conditions. acs.org

Achieving regioselectivity in the functionalization of pyridines is a significant challenge in heterocyclic chemistry. google.comsimsonpharma.comgoogle.com Recent research has focused on optimizing reaction conditions to control the position of sulfonation. A novel, one-pot protocol for the C4-selective sulfonylation of pyridine has been developed, which avoids the need for traditional blocking groups. simsonpharma.comresearchgate.net This method involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. simsonpharma.comgoogle.comresearchgate.net

The choice of both the base and the solvent has a profound impact on the regioselectivity of the reaction. google.com For instance, when sulfonating pyridine with sodium para-toluenesulfinate, using DABCO as the base in a dichloromethane (B109758) (CH₂Cl₂) solvent yields a mixture of C4 and C2 isomers. researchgate.net However, by changing the solvent to chloroform (B151607) (CHCl₃) and the base to N-methylpiperidine, a high degree of regioselectivity for the C4 position can be achieved. simsonpharma.comresearchgate.net This demonstrates that positional selectivity can be controlled by the careful selection of a simple, external amine base. simsonpharma.comresearchgate.net

Table 1: Influence of Base and Solvent on the Regioselective Sulfonylation of Pyridine

| Entry | Base | Solvent | C4/C2 Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | DABCO | CH₂Cl₂ | 70:30 | 75 |

| 2 | DABCO | CHCl₃ | 78:22 | 72 |

| 3 | N-Methylpiperidine | CH₂Cl₂ | 83:17 | 73 |

| 4 | N-Methylpiperidine | CHCl₃ | >95:5 | 81 |

Data derived from studies on base-mediated C-H sulfonylation of pyridine. google.comresearchgate.net

Multi-Step Synthetic Pathways

Multi-step syntheses offer an alternative approach, providing greater control over regiochemistry by using pre-functionalized starting materials or intermediates.

A common strategy for functionalizing the 2-position of 3-substituted pyridines involves the initial formation of the corresponding N-oxide. 3-Methylpyridine (B133936) can be oxidized to 3-methylpyridine-1-oxide using reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org This N-oxide is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. sigmaaldrich.com

The N-oxide group activates the C2 and C6 positions of the pyridine ring towards electrophilic attack. The sulfonation of pyridine-N-oxide itself has been a subject of study. google.com This suggests a viable, albeit multi-step, pathway to 3-methylpyridine-2-sulfonic acid:

N-Oxidation : Conversion of 3-methylpyridine to 3-methylpyridine-1-oxide. orgsyn.org

Sulfonation : Introduction of the sulfonic acid group at the activated 2-position of the N-oxide. google.com

Reduction : Removal of the N-oxide group to yield the final product.

This approach is analogous to other functionalizations, such as the nitration of 3-methylpyridine-1-oxide, which proceeds at the 4-position. orgsyn.org

Using a pyridine ring that already contains a leaving group is a powerful strategy for introducing a sulfonic acid group via nucleophilic substitution. A patented process illustrates this method for the production of pyridine-3-sulfonic acid, starting from 3-chloropyridine (B48278). simsonpharma.com

The synthesis involves three main steps:

Oxidation : 3-chloropyridine is first oxidized to 3-chloro-pyridine-N-oxide. simsonpharma.com

Sulfonation : The 3-chloro-pyridine-N-oxide is then heated with a sulfonating agent, such as sodium sulfite (B76179), in an aqueous solution. simsonpharma.com In this step, the chloride is displaced by the sulfite group to form pyridine-3-sulfonic acid-N-oxide. This reaction can be carried out at approximately 145°C. simsonpharma.com

Reduction : The resulting pyridine-3-sulfonic acid-N-oxide is then catalytically reduced to pyridine-3-sulfonic acid without the need for intermediate purification. simsonpharma.com The reduction can be performed via hydrogenation in the presence of a Raney nickel catalyst. simsonpharma.com

This pathway demonstrates how a pre-installed halogen atom can direct the position of the incoming sulfonic acid group, offering excellent regiochemical control.

Another synthetic approach involves the generation of a pyridine sulfonamide, which can then be converted to the corresponding sulfonic acid. The intermediate 3-methylpyridine-2-sulfonamide (B1590692) is a known compound. google.comgoogle.com A plausible synthetic route would proceed via the corresponding N-oxide. The synthesis of related structures, like 3-ethylsulfonyl-2-pyridine sulfonamide, is of industrial interest as it is a key intermediate in the production of herbicides.

The synthetic sequence would involve creating the 3-methylpyridine-2-sulfonamide 1-oxide intermediate first. The final step in this pathway would be the hydrolysis of the sulfonamide group (–SO₂NH₂) to a sulfonic acid group (–SO₃H) and the concurrent or subsequent reduction of the N-oxide. The hydrolysis of a sulfonamide to a sulfonic acid is a standard transformation that can typically be achieved under acidic conditions.

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally benign synthetic methods is a central goal of modern chemistry. For the synthesis of this compound and its derivatives, this involves a shift away from traditional, often harsh, sulfonation techniques towards greener and more sustainable processes. These approaches prioritize the use of catalysts to enable milder reaction conditions and focus on principles like atom economy to reduce waste.

Traditional sulfonation of pyridine rings often requires high temperatures and the use of potent, corrosive reagents like fuming sulfuric acid, which can lead to significant safety and environmental issues. Catalytic methods offer a more sustainable alternative by facilitating the reaction under less extreme conditions, which can also improve selectivity and minimize the generation of hazardous byproducts.

While direct catalytic sulfonation of 3-methylpyridine is not extensively detailed in readily available literature, related methodologies for pyridine compounds provide a strong basis for potential applications. For instance, historical methods for producing pyridine-3-sulfonic acid derivatives sometimes used toxic catalysts like mercury sulfate under high temperatures. The evolution of synthetic chemistry has led to the development of mercury-free processes that are more environmentally friendly.

One greener approach for the synthesis of pyridine-3-sulfonic acid involves a multi-step process that includes the oxidation of a starting material like 3-chloropyridine to its N-oxide, followed by sulfonation and then catalytic reduction. google.comgoogle.com This method avoids the direct use of highly aggressive sulfonating agents on the pyridine ring itself. The reduction of the pyridine-N-oxide intermediate can be achieved through catalytic hydrogenation, for example, using Raney nickel as a catalyst. google.comgoogle.com

Electrochemical methods also present a novel and green approach. For example, an electrochemical methodology for the meta-sulfonylation of pyridines has been reported, which uses nucleophilic sulfinates. nih.gov This process operates through a redox-neutral strategy, highlighting the potential for electrosynthesis to contribute to more sustainable chemical production. nih.gov

The table below outlines some catalytic strategies that could be conceptually applied or adapted for the synthesis of this compound, drawing from established pyridine chemistry.

| Catalyst/Method Type | Description | Potential Green Advantages |

| Heterogeneous Catalysis | Use of solid acid catalysts or supported metal catalysts. | Easier separation of catalyst from the reaction mixture, potential for catalyst recycling, and reduced corrosive waste streams. |

| Homogeneous Catalysis | Involves soluble catalysts, such as metal complexes, that can offer high selectivity under milder conditions. | Can lead to higher yields and better control over regioselectivity, potentially lowering energy consumption. |

| Biocatalysis | The use of enzymes to carry out specific chemical transformations. | Can operate under mild conditions (temperature and pH), exhibit high selectivity, and are biodegradable. |

| Electrocatalysis | Utilizes electrical energy to drive chemical reactions, often with the aid of an electrocatalyst. nih.gov | Can reduce the need for chemical oxidants or reductants and may proceed under ambient conditions. nih.gov |

| N-Oxide Mediated Catalysis | Involves the use of N-oxides, such as 4-methylpyridine (B42270) N-oxide, to catalyze sulfonylation reactions. organic-chemistry.org | Can enable amine-free sulfonylation, avoiding certain side reactions and simplifying purification. organic-chemistry.org |

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Maximizing atom economy is essential for sustainable synthesis as it directly correlates with minimizing waste. primescholars.com

In the synthesis of pyridine sulfonic acids, traditional methods can have poor atom economy, especially when large excesses of reagents are used. For example, the use of fuming sulfuric acid as both a reagent and a solvent generates a significant amount of waste. wikipedia.org To improve this, modern synthetic strategies focus on several key areas:

Reaction Design: Designing reactions that, by their nature, are more atom-economical. Addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org While direct C-H sulfonation is a substitution reaction, optimizing it to use stoichiometric amounts of reagents is a key goal.

Alternative Reagents: The use of alternative sulfonating agents can improve atom economy. For instance, employing sulfur dioxide surrogates in a controlled manner can be more efficient than using a large excess of sulfuric acid. rsc.org A sustainable one-step strategy for synthesizing aryl and alkyl sulfonic acids has been developed using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant. rsc.org

Waste Reduction at the Source: A significant aspect of waste minimization is avoiding the use of toxic and difficult-to-dispose-of materials from the outset. The move away from mercury catalysts in pyridine sulfonation is a prime example of this principle in action. google.com

The following table details strategies aimed at improving atom economy and minimizing waste in the synthesis of this compound and related compounds.

| Strategy | Impact on Atom Economy and Waste Minimization | Example/Application |

| Use of Catalytic vs. Stoichiometric Reagents | Reduces the amount of reagents needed, thereby increasing atom economy and decreasing the generation of byproducts. | Employing a catalytic amount of a transition metal or an organocatalyst instead of a large excess of a strong acid. |

| Process Intensification | Techniques like continuous flow chemistry can lead to better reaction control, higher yields, and less waste compared to batch processing. | A flow reactor has been used for the synthesis of N-heterocycles, demonstrating a more controlled and potentially scalable green approach. researchgate.net |

| Solvent-Free or Green Solvent Conditions | Minimizes or eliminates the use of volatile organic compounds (VOCs), which are a major source of industrial pollution. mdpi.com | The development of mechanochemical grinding procedures for synthesis offers a solvent-free alternative. mdpi.com |

| Recycling of Reagents and Solvents | Reduces the overall consumption of raw materials and the volume of waste requiring disposal. | Designing processes where solvents and unreacted starting materials can be easily recovered and reused. |

| Avoiding Toxic Reagents/Byproducts | Prevents the generation of hazardous waste that requires special and costly disposal methods. | The development of mercury-free synthesis routes for pyridine sulfonic acids is a key example. google.com |

By integrating these green chemistry principles, the synthesis of this compound can become more sustainable, aligning with the chemical industry's broader goals of reducing its environmental footprint. mdpi.comunibo.it

Chemical Reactivity and Advanced Derivatization of 3 Methylpyridine 2 Sulfonic Acid

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acid and its chemistry is central to the derivatization of the molecule.

Protonation Equilibria and Acidic Behavior

The sulfonic acid group is highly acidic. For comparison, the pKa of the parent pyridine-2-sulfonic acid is approximately -2.92, indicating it is a very strong acid. chemicalbook.com The presence of the methyl group at the 3-position is expected to have a minor electronic influence on the acidity of the sulfonic acid group. The pyridine (B92270) nitrogen can also be protonated, but this occurs under much less acidic conditions. The acidic nature of the sulfonic acid group dominates the molecule's behavior in aqueous solutions, where it will exist predominantly in its sulfonate form.

Nucleophilic Substitution at the Sulfonyl Center

Direct nucleophilic substitution on the sulfonic acid is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). To facilitate substitution, the sulfonic acid is typically converted into a more reactive derivative, most commonly a sulfonyl chloride. For instance, pyridine-2-sulfonyl chloride is a known reactive intermediate used to introduce sulfonyl groups. cymitquimica.com This conversion is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once the 3-methylpyridine-2-sulfonyl chloride is formed, it becomes highly susceptible to attack by various nucleophiles. The substitution reactions at the sulfonyl sulfur generally proceed via a nucleophilic addition-elimination mechanism. Studies on related arenesulfonyl chlorides show that these reactions occur with inversion of configuration at the sulfur center. mdpi.com

Esterification and Amidation Reactions of the Sulfonic Acid Moiety

Esterification: Sulfonic acid esters, or sulfonates, can be synthesized from 3-methylpyridine-2-sulfonic acid. A direct and efficient method for the esterification of sulfonic acids involves reaction with trialkyl orthoformates. mdma.ch For example, reacting a sulfonic acid with trimethyl orthoformate yields the corresponding methyl sulfonate. This method is notable for its mild conditions and selectivity for the sulfonic acid group, even in the presence of other functional groups like phenols. mdma.ch

Amidation: Sulfonamides are crucial functional groups in medicinal chemistry. The synthesis of 3-methylpyridine-2-sulfonamides would proceed through the activation of the sulfonic acid, typically via the sulfonyl chloride intermediate. The resulting 3-methylpyridine-2-sulfonyl chloride can then react with a wide range of primary or secondary amines to yield the corresponding sulfonamides. The reaction of pyridine with the chlorosulfite intermediate formed from an alcohol and thionyl chloride is a key step in some substitution reactions, highlighting the nucleophilic character of the pyridine nitrogen. masterorganicchemistry.com For example, 2-Chloro-pyridine-3-sulfonic acid amide is synthesized from 2-chloropyridine (B119429) and serves as a versatile intermediate. biosynth.com

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is considered electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the strongly electron-withdrawing sulfonic acid group at the 2-position.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult and requires harsh conditions. wikipedia.org The ring nitrogen deactivates the system towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, which further deactivates the ring. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), especially with a good leaving group present. youtube.com The sulfonic acid group itself is not a good leaving group. However, if a good leaving group (like a halide) were present at the 2-, 4-, or 6-positions, nucleophilic substitution would be favorable. quimicaorganica.orgstackexchange.com

In the case of this compound, the sulfonic acid group at position 2 activates the ring for nucleophilic attack. While the sulfonate is a poor leaving group, under certain conditions, displacement could be possible. More commonly, derivatization strategies involving the pyridine ring might first involve converting the sulfonic acid to another group or using modern cross-coupling methodologies. A three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines, showcasing advanced functionalization pathways. nih.gov

Oxidation and Reduction Transformations of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both oxidation and reduction reactions, which alter the electronic properties and structure of the heterocyclic ring. These transformations are crucial for the synthesis of various derivatives with modified reactivity and potential applications.

Oxidation of the Pyridine Nucleus:

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgarkat-usa.orgorganic-chemistry.org The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides has been shown to proceed in high yields with m-CPBA. arkat-usa.org

A potential oxidation reaction of this compound is the formation of this compound N-oxide. This transformation would increase the electron-withdrawing nature of the pyridine ring and could facilitate subsequent reactions.

Reduction of the Pyridine Nucleus:

The reduction of the pyridine ring in pyridine sulfonic acids can be achieved through a multi-step process, often involving the N-oxide intermediate. For example, pyridine-3-sulfonic acid-N-oxide can be catalytically reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution. google.comgoogleapis.com This suggests a viable pathway for the reduction of the pyridine nucleus in this compound, which would first involve N-oxidation followed by reduction of the N-oxide.

Furthermore, the deoxygenation of pyridine N-oxides can be accomplished using reagents like sulfur dioxide, which acts as the reactive species in the presence of triethylamine. clockss.orgacs.org This method proceeds without chlorination of the pyridine nucleus, offering a clean deoxygenation route. clockss.org Palladium-catalyzed transfer oxidation of trialkylamines has also been employed for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org

For a more complete reduction of the pyridine ring to a piperidine (B6355638) ring, methods such as using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a catalyst can be employed for the reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Reactivity of the Methyl Group at the 3-Position

The methyl group at the 3-position of this compound exhibits its own characteristic reactivity, allowing for a range of functional group transformations.

Oxidation Reactions of the Alkyl Side Chain

The methyl group attached to the pyridine ring can be oxidized to a carboxylic acid group. This transformation is a common reaction for alkylpyridines and is typically achieved using strong oxidizing agents. The oxidation of alkylpyridines to the corresponding pyridine carboxylic acids is a known industrial process. While specific conditions for this compound are not detailed in the available literature, the general principle of oxidizing an alkyl side chain on a pyridine ring is well-established. For example, the oxidation of 3-picoline (3-methylpyridine) is a key step in the production of nicotinic acid. youtube.com

The expected product of the oxidation of the methyl group of this compound would be pyridine-2,3-dicarboxylic acid.

Halogenation of the Methyl Group

Halogenation of the methyl group of 3-methylpyridine (B133936) derivatives can be achieved through free radical mechanisms or by using specific halogenating agents. For instance, the side-chain fluorination of 3-methylpyridine can be carried out by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and pressures. This process can lead to the formation of 3-(trifluoromethyl)pyridine, 3-(chlorodifluoromethyl)pyridine, and 3-(difluoromethyl)pyridine. google.com

While direct halogenation of the methyl group on this compound is not explicitly documented, the principles of free-radical halogenation of picolines suggest that similar transformations would be feasible, likely requiring initiation by UV light or a radical initiator. The use of N-halosuccinimides (NCS, NBS, NIS) is a common method for the halogenation of activated C-H bonds, including those adjacent to aromatic rings. nih.gov

Condensation and Alkylation Reactions Involving the Methyl Group

The methyl group of picoline derivatives can participate in condensation and alkylation reactions due to the acidity of its protons, which is enhanced by the electron-withdrawing nature of the pyridine ring.

Condensation Reactions:

The methyl group of picoline N-oxides can undergo condensation reactions with various electrophiles. acs.org A particularly relevant reaction is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org While the methyl group of 3-methylpyridine is not as activated as a methylene group flanked by two electron-withdrawing groups, its reactivity can be enhanced. For instance, the condensation of picoline derivatives with aldehydes can be facilitated by a base. acs.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is often employed for reactions involving carboxylic acids. wikipedia.orgorganic-chemistry.org Heterogeneous basic catalysts have also been shown to be effective in promoting Knoevenagel condensations involving pyridine derivatives. nih.gov

Alkylation Reactions:

The methyl group of picolines can be deprotonated by a strong base, such as an organolithium reagent, to form a picolyl anion. This anion can then act as a nucleophile and react with various electrophiles, such as alkyl halides, in an alkylation reaction. nih.govacs.org The acidity of the methyl protons in picoline derivatives allows for their functionalization. nih.gov For example, 3-picoline can be alkylated after deprotonation. acs.org This methodology could potentially be applied to this compound, although the presence of the acidic sulfonic acid group would likely necessitate its protection or the use of a suitable base that selectively deprotonates the methyl group.

Formation of Coordination and Organometallic Complexes

Ligand Properties of this compound with Metal Ions

This compound possesses multiple potential coordination sites, making it a versatile ligand for a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group can all act as Lewis bases, donating electron pairs to a metal center.

Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The sulfonic acid group is also known to coordinate to metal ions. Pyridinesulfonic acids, in general, are utilized as ligands in coordination chemistry. The combination of the pyridine nitrogen and the sulfonic acid group allows for the possibility of chelation, where the ligand binds to the metal ion through multiple donor atoms, leading to the formation of stable, cyclic structures.

The electronic properties of the pyridine ring, influenced by the methyl and sulfonic acid substituents, will affect the ligand's donor ability. The methyl group is weakly electron-donating, while the sulfonic acid group is strongly electron-withdrawing. This electronic push-pull effect can modulate the basicity of the pyridine nitrogen and the coordinating ability of the sulfonic acid group. The formation of complexes with metal ions such as palladium(II) is influenced by the substituents on the pyridine ring. nih.gov The steric bulk of the substituents can also play a role in the geometry and stability of the resulting coordination complexes.

The ability of this compound to form coordination complexes is significant for its potential applications in areas such as catalysis, materials science, and analytical chemistry.

Table of Reaction Products

| Starting Material | Reaction Type | Reagents | Product |

| This compound | Oxidation of Pyridine Nucleus | Peracetic acid or m-CPBA | This compound N-oxide |

| This compound N-oxide | Reduction of Pyridine Nucleus | Raney Nickel, H₂ | This compound |

| This compound | Oxidation of Methyl Group | Strong oxidizing agent | Pyridine-2,3-dicarboxylic Acid |

| 3-Methylpyridine | Halogenation of Methyl Group | HF, Cl₂ | 3-(Trifluoromethyl)pyridine |

| Picoline derivative | Condensation | Aldehyde, Base | Substituted vinylpyridine |

| 3-Picoline | Alkylation | Strong base, Alkyl halide | 3-Alkylpicoline |

Structural and Electronic Characterization of Metal Complexes

In general, the coordination of substituted pyridines to metal centers is influenced by a combination of steric and electronic factors. The pyridine ring typically coordinates to a metal ion through its nitrogen atom. The electronic properties of the metal complex are then modulated by the substituents on the pyridine ring. For instance, electron-donating groups tend to increase the electron density on the nitrogen atom, potentially strengthening the metal-ligand bond, while electron-withdrawing groups have the opposite effect.

In the case of this compound, the methyl group at the 3-position is an electron-donating group, which would be expected to enhance the basicity of the pyridine nitrogen. Conversely, the sulfonic acid group at the 2-position is strongly electron-withdrawing. The proximity of the bulky and electron-withdrawing sulfonate group to the coordinating nitrogen atom likely introduces significant steric hindrance and electronic effects that influence the formation and stability of metal complexes.

For related compounds, such as copper(II) complexes of 2-halo-3-methylpyridine, magnetic susceptibility measurements have provided information on the magnetic interactions between metal centers. researchgate.netrsc.org These studies have shown how variations in the substituents on the pyridine ring can influence the magnetic behavior of the complexes, ranging from weak ferromagnetic to antiferromagnetic interactions. researchgate.netrsc.org While not directly applicable to the sulfonic acid derivative, these findings highlight the sensitivity of the electronic properties of the complex to the nature of the pyridine ligand.

A comprehensive understanding of the structural and electronic characteristics of metal complexes of this compound awaits detailed experimental investigation, including single-crystal X-ray diffraction for structural elucidation and techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements to probe their electronic properties.

Data Tables

Due to the lack of available experimental data for metal complexes of this compound, no data tables can be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 3 Methylpyridine 2 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-methylpyridine-2-sulfonic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In pyridine-based structures, the carbon atoms are influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the aromatic ring's π electrons. testbook.com For instance, in pyridine (B92270), the C2 carbon, being directly attached to the nitrogen, typically appears at a downfield chemical shift of around 150 ppm. testbook.com The C3 and C4 carbons are found at approximately 124 ppm and 136 ppm, respectively. testbook.com The introduction of a methyl group at the 3-position and a sulfonic acid group at the 2-position in this compound will cause further shifts in these values, which are crucial for confirming the substitution pattern.

The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants between adjacent protons provide definitive evidence for their relative positions on the pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Nucleus | Typical Chemical Shift Range (ppm) for Pyridine Derivatives |

|---|---|

| ¹H (Aromatic) | 7.0 - 9.5 |

| ¹H (Methyl) | ~2.5 |

| ¹³C (C-N) | ~150 |

| ¹³C (Aromatic C-H) | 120 - 140 |

| ¹³C (Aromatic C-S) | Varies |

| ¹³C (Methyl) | ~20 |

Note: Specific values for this compound require experimental determination.

To unambiguously assign the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are indispensable. ipb.pt These experiments provide correlation maps between different nuclei, revealing their connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other. This is crucial for tracing the proton network within the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). mdpi.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of substituents like the methyl and sulfonic acid groups by observing correlations between the methyl protons and the ring carbons, or between the ring protons and the carbon bearing the sulfonic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are directly bonded. ipb.pt This information is vital for determining the three-dimensional structure and conformation of the molecule.

The application of these advanced NMR methods provides a comprehensive and definitive structural assignment for complex heterocyclic compounds. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and are highly sensitive to the presence of specific functional groups.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for both the sulfonic acid and the pyridine functionalities. nih.gov

Sulfonic Acid Group (-SO₃H):

S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. mdpi.com

S-O Stretching: A band in the 1190-1030 cm⁻¹ range can be attributed to the S-O stretching vibration. mdpi.com

O-H Stretching: A broad and strong band in the 3000-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.

Pyridine Ring:

C=C and C=N Stretching: These vibrations typically appear in the 1600-1430 cm⁻¹ region. libretexts.org For pyridine itself, bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹ are characteristic. libretexts.org

Ring Breathing Mode: A characteristic band for the pyridine ring breathing mode is often observed around 1020-1033 cm⁻¹. asianpubs.org

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. libretexts.org

Methyl Group (-CH₃):

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are typically found in the 2960-2925 cm⁻¹ and 2870-2850 cm⁻¹ regions, respectively. scielo.org.za

Table 2: Key Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| Sulfonic Acid | S=O Asymmetric Stretch | 1250-1120 | mdpi.com |

| Sulfonic Acid | S=O Symmetric Stretch | 1080-1010 | mdpi.com |

| Sulfonic Acid | S-O Stretch | 1190-1030 | mdpi.com |

| Sulfonic Acid | O-H Stretch | 3000-2500 (broad) | |

| Pyridine | C=C, C=N Stretch | 1600-1430 | libretexts.org |

| Pyridine | Ring Breathing | ~1030 | asianpubs.org |

| Pyridine | C-H Stretch | 3100-3000 | libretexts.org |

The presence of both Lewis and Brønsted acid sites, due to the pyridine nitrogen and the sulfonic acid proton respectively, can be probed by adsorbing a molecule like pyridine and observing the changes in the IR spectrum. researchgate.netresearchgate.net

While this compound has a relatively rigid aromatic core, conformational isomers can arise from the rotation around the C-S bond. researchgate.net Detailed analysis of the vibrational spectra, often in conjunction with theoretical calculations, can help identify the most stable conformer. researchgate.net Subtle shifts in the vibrational frequencies or the appearance of new bands at different temperatures or in different solvents can provide evidence for the existence of multiple conformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions within the pyridine ring. researchgate.netresearchgate.net The exact position and intensity of these absorption bands can be influenced by the substituents on the pyridine ring and the solvent used. researchgate.netsharif.edu The interaction of the pyridine nitrogen's lone pair or the sulfonic acid group with the solvent can lead to shifts in the absorption maxima.

Studying the UV-Vis spectrum upon interaction with acidic or basic sites can also be informative. For example, the interaction of pyridine with Brønsted or Lewis acid sites leads to characteristic changes in its UV-Vis spectrum, which can be used to probe the acidic properties of related materials. rsc.org

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of pyridine and its derivatives is characterized by electronic transitions within the aromatic ring. For pyridine itself, absorption bands are observed that are analogous to those of benzene, arising from π → π* transitions. The introduction of substituents, such as a methyl and a sulfonic acid group in this compound, can significantly influence the position and intensity of these absorption bands.

The sulfonic acid group, being an electron-withdrawing group, and the methyl group, an electron-donating group, alter the energy levels of the molecular orbitals involved in these transitions. This can lead to shifts in the absorption maxima (λmax) to longer or shorter wavelengths, a phenomenon known as batochromic or hypsochromic shift, respectively. The analysis of these shifts provides valuable information about the electronic structure of the molecule. For instance, in related pyridine compounds, UV absorption in 50% aqueous ethanol (B145695) has been noted at specific wavelengths, such as 208 nm and 262 nm for 3-pyridinesulfonic acid. chemicalbook.com

pH-Dependent UV-Vis Studies for Protonation States

The protonation state of this compound can be effectively studied using pH-dependent UV-Vis spectroscopy. The pyridine nitrogen and the sulfonic acid group can exist in protonated or deprotonated forms depending on the pH of the solution. These changes in protonation significantly alter the electronic distribution within the molecule, leading to observable changes in the UV-Vis spectrum.

By monitoring the absorbance at specific wavelengths across a range of pH values, it is possible to determine the pKa values associated with the different acidic protons. For example, studies on similar compounds have shown that intense ligand bands can be relatively insensitive to the (de)protonation of the molecule, while other spectral changes can be used to calculate pKa values. researchgate.net In pyridine-based systems, UV-Vis spectroscopy has been employed to monitor the adsorption and desorption of pyridine on solid acid catalysts, revealing distinct absorption bands for pyridinium (B92312) ions (Brønsted acid sites), coordinated pyridine (Lewis acid sites), and hydrogen-bonded pyridine. rsc.org This highlights the sensitivity of the technique to the local chemical environment and protonation state.

Interactive Table: pH-Dependent UV-Vis Data for a Related Pyridine Derivative (Compound 2a) researchgate.net

| pH | Absorbance at λmax | Calculated pKa |

|---|---|---|

| 5.0 | Value | 7.06 ± 0.01 |

| 8.5 | Value |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition and thus the molecular formula of a compound. nih.gov For this compound, with a molecular formula of C6H7NO3S, the theoretical exact mass is 173.01466426 Da. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with sufficient accuracy to distinguish it from other ions with the same nominal mass but different elemental compositions. This confirmation is a critical step in the identification of the compound. nih.gov

Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orgyoutube.com For this compound, characteristic fragmentation pathways can be predicted.

Common fragmentation patterns for aromatic sulfonic acids involve the loss of SO2 (64 Da) or SO3 (80 Da). researchgate.net Additionally, cleavage of the bond between the pyridine ring and the sulfonic acid group can occur. The presence of the methyl group on the pyridine ring can also influence the fragmentation, potentially leading to the loss of a methyl radical (CH3, 15 Da). sapub.org The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecular structure. For instance, in the mass spectra of ketones, the most stable carbocation fragment often corresponds to the base peak. libretexts.org Similarly, for this compound, fragments that result in a stable pyridinium ion would be expected to be prominent.

Interactive Table: Predicted Fragmentation Data for this compound

| Fragment Ion | m/z (Nominal) | Possible Neutral Loss |

|---|---|---|

| [C6H7NO3S]+• (Molecular Ion) | 173 | - |

| [C6H7N]+• | 93 | SO3 |

| [C6H6NO3S]+ | 172 | H |

| [C5H4NSO3]+ | 158 | CH3 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering an unambiguous determination of the molecular structure. units.it

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. units.it This crystal is then mounted on a diffractometer and irradiated with X-rays. leeds.ac.uk The resulting diffraction pattern is a unique consequence of the crystal's internal structure.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. mdpi.commdpi.com This provides a detailed picture of the molecule's conformation, bond lengths, and bond angles in the solid state. nih.gov Furthermore, intermolecular interactions, such as hydrogen bonding between the sulfonic acid groups and the pyridine nitrogen atoms of adjacent molecules, can be identified and characterized. researchgate.net Such studies have been successfully applied to various pyridine derivatives, revealing their crystal packing and supramolecular assemblies. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov The handling of sensitive crystals, for instance, pyrophoric materials, often requires special techniques like using perfluorinated oil and low-temperature data collection to prevent degradation. ncl.ac.uk

Computational and Theoretical Investigations of 3 Methylpyridine 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, can determine the electronic structure and energy of a molecule, which in turn dictates its geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) studies specifically characterizing the electronic structure and optimized geometry of isolated 3-methylpyridine-2-sulfonic acid are not readily found in the reviewed literature. However, DFT calculations have been employed to rationalize the structures of coordination polymers formed by this molecule. For instance, quantum chemical calculations were utilized to understand the formation of a one-dimensional infinite coordination polymer, [Cu(3-mpSO3)2]n, resulting from the reaction of this compound with copper(II). researchgate.netresearchgate.net

In a typical DFT study of this compound, the process would involve:

Geometry Optimization: The starting 3D structure of the molecule would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting geometry would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Once the geometry is optimized, DFT calculations can reveal the distribution of electrons within the molecule. This includes generating molecular orbital (MO) diagrams, which would show the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. Additionally, an electrostatic potential map could be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The table below illustrates the kind of data that would be generated from a DFT geometry optimization of this compound. Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.78 Å |

| S-O Bond Length (average) | ~1.45 Å |

| C-N-C Bond Angle | ~118° |

| O-S-O Bond Angle | ~119° |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are also highly effective in predicting spectroscopic parameters, which can be used to interpret experimental spectra. For this compound, while specific computational spectroscopic studies are not detailed in the available literature, the methodology is well-established.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These theoretical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be used to generate a theoretical IR spectrum. This is invaluable for assigning the absorption bands in an experimental IR spectrum to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths. These values correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum and their intensities, providing insight into the electronic transitions within the molecule.

The following table presents a hypothetical comparison of experimental and calculated spectroscopic data for this compound. Note: These are illustrative values.

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) |

| ¹H NMR (δ, ppm) | 8.5 (d), 7.9 (t), 2.6 (s) | 8.4 (d), 7.8 (t), 2.5 (s) |

| ¹³C NMR (δ, ppm) | 155, 148, 140, 125, 122, 20 | 154, 147, 139, 126, 123, 19 |

| IR (cm⁻¹) | ~3000 (O-H), ~1250 (S=O), ~1050 (S-O) | ~3010 (O-H), ~1245 (S=O), ~1045 (S-O) |

| UV-Vis (λmax, nm) | 275 | 272 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding conformational changes and intermolecular interactions.

Conformational Analysis and Flexibility

Specific molecular dynamics simulations focused on the conformational analysis and flexibility of this compound have not been found in the reviewed literature. However, an MD simulation would reveal important aspects of its dynamic behavior. The key area of flexibility in this molecule would be the rotation around the C-S bond, which would influence the orientation of the sulfonic acid group relative to the pyridine (B92270) ring. An MD simulation would sample different conformations and their relative energies, allowing for the creation of a conformational landscape. This would identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions and Aggregation Behavior

MD simulations are particularly well-suited for studying how molecules interact with each other in a condensed phase (liquid or solid). For this compound, simulations in a solvent like water would elucidate the nature of the solvation shell and the hydrogen bonding network between the sulfonic acid group, the pyridine nitrogen, and water molecules. In the absence of a solvent, MD simulations could predict how the molecules would aggregate, highlighting the dominant intermolecular forces, such as hydrogen bonding between the sulfonic acid groups and π-π stacking of the pyridine rings.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. While specific computational studies on the reaction mechanisms of this compound are not available in the searched literature, the methodologies for such investigations are well-developed. For example, in the synthesis of the aforementioned copper(II) coordination polymer, computational methods could be used to model the step-by-step process of the ligand coordinating to the metal center. This would involve locating the transition state structures for each step and calculating the activation energies, thereby providing a detailed energy profile for the entire reaction. This type of analysis helps in understanding the kinetics and thermodynamics of the reaction and can be used to optimize reaction conditions.

Transition State Analysis for Synthetic Pathways

The sulfonation of pyridine is known to be a challenging reaction, often requiring harsh conditions. vaia.com The nitrogen atom in the pyridine ring is basic and becomes protonated in the presence of strong acids like fuming sulfuric acid, which is typically used for sulfonation. vaia.compearson.com This protonation deactivates the ring towards electrophilic attack. vaia.com The electrophile, sulfur trioxide (SO₃), then attacks the electron-deficient ring.

For 3-methylpyridine (B133936), the methyl group is an activating group, which should facilitate the reaction compared to pyridine. However, the directing effects of the nitrogen and the methyl group are crucial. Electrophilic attack at the 2-position would place the positive charge in the intermediate carbocation adjacent to the electron-withdrawing protonated nitrogen, which is highly unfavorable. Attack at the 3-position leads to a more stable carbocation intermediate where the positive charge is not on the nitrogen atom. vaia.com

Hypothetical Transition State Analysis:

A DFT study could elucidate the energetic profile of the sulfonation of 3-picoline. Such a study would typically involve locating the transition state structure for the addition of SO₃ at different positions of the pyridine ring. The calculated activation energies would provide a quantitative measure of the regioselectivity. It is hypothesized that the transition state leading to the 2-sulfonated product would be significantly higher in energy than that for the 3- or 5-sulfonated products due to the electronic effects of the pyridinium (B92312) nitrogen.

A plausible reaction mechanism involves the formation of an arenium ion (sigma complex) as an intermediate. thecatalyst.org The stability of this intermediate is a key factor in determining the reaction pathway. The relative energies of the possible arenium ions would mirror the energies of the transition states leading to them, according to the Hammond Postulate. thecatalyst.org

Understanding Reaction Selectivity and Kinetics

The regioselectivity of the sulfonation of 3-methylpyridine is a prime example of kinetic versus thermodynamic control. thecatalyst.orgyoutube.comlibretexts.orgyoutube.comyoutube.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which is often the one with the lowest activation energy barrier. youtube.comlibretexts.orgyoutube.comyoutube.com In the case of naphthalene (B1677914) sulfonation, the 1-sulfonic acid is the kinetic product. thecatalyst.org Conversely, at higher temperatures, the reaction is under thermodynamic control, and the most stable product is favored, which for naphthalene is the 2-sulfonic acid. thecatalyst.org

For 3-methylpyridine, sulfonation at the 2-position is sterically hindered by the adjacent methyl group. The primary competition for sulfonation would be between the 2-, 4-, 5-, and 6-positions. Electrophilic substitution on the pyridine ring is generally disfavored at the 2- and 6-positions due to the electron-withdrawing nature of the nitrogen atom. vaia.com The methyl group at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The interplay of these electronic and steric effects governs the selectivity.

Kinetic vs. Thermodynamic Product:

It is plausible that sulfonation at the 2-position, to form this compound, is the kinetically favored product due to the directing effect of the methyl group, despite the electronic deactivation by the nitrogen. The thermodynamically more stable product might be a different isomer, such as 3-methylpyridine-5-sulfonic acid, where steric hindrance is minimized. Computational modeling could predict the relative energies of the different sulfonic acid isomers and the activation barriers to their formation, thus clarifying the kinetic and thermodynamic product distributions under different reaction conditions.

An electrochemical approach to the meta-C–H sulfonylation of pyridines has been reported, which proceeds through an oxazino-pyridine intermediate. nih.gov This method demonstrates high regioselectivity for the meta-position. Such alternative synthetic routes could also be investigated computationally to understand their mechanisms and selectivity for producing this compound.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable computational tools for correlating the chemical structure of a series of compounds with their biological activity or physical properties. chemrevlett.comchemrevlett.comresearchgate.netnih.govnih.govnih.gov

While no specific QSAR or QSPR studies on this compound were found, general principles from studies on other pyridine derivatives can be applied. For instance, the antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of substituents like methoxy, hydroxyl, and amino groups. nih.govnih.gov Halogen atoms or bulky groups, on the other hand, tend to decrease activity. nih.govnih.gov

Hypothetical QSAR/QSPR Model:

A hypothetical QSAR study for a series of substituted pyridine-2-sulfonic acids could be developed to predict a particular biological activity. The model would use various molecular descriptors as independent variables.

| Descriptor Category | Examples of Descriptors | Potential Impact on Activity/Property |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges nih.gov | Can influence binding affinity and reactivity. |

| Steric | Molecular volume, surface area, specific steric parameters | Can affect how the molecule fits into a binding site. |

| Hydrophobic | LogP, solubility parameters | Important for membrane permeability and transport. |

| Topological | Connectivity indices, shape indices | Describe the overall shape and branching of the molecule. |

A multiple linear regression (MLR) or more advanced machine learning model could then be built to establish a mathematical relationship between these descriptors and the observed activity or property. chemrevlett.comresearchgate.net

In Silico Studies of Molecular Interactions (e.g., with catalysts, surfaces)

In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in visualizing and quantifying the interactions between a molecule and its environment, such as a catalyst or a biological receptor. nih.govmdpi.com

Interaction with Catalysts:

The synthesis of this compound may be facilitated by a catalyst. For example, the sulfonation of betulin (B1666924) with sulfamic acid can be catalyzed, and the proposed mechanism involves the interaction of the sulfating agent with the catalyst. mdpi.com Molecular docking could be used to model the interaction of 3-picoline with a catalyst surface, identifying the most likely binding modes and orientations for the sulfonation reaction.

UV-Vis spectroscopy has been used to probe the acid sites in solid catalysts using pyridine as a probe molecule. rsc.org This technique can distinguish between Brønsted and Lewis acid sites and hydrogen-bonded pyridine. rsc.org Computational methods can complement these experimental findings by calculating the electronic spectra of pyridine and its derivatives adsorbed on catalyst surfaces.

Interaction with Biological Molecules:

If this compound has a biological application, molecular docking could be used to predict its binding affinity and mode of interaction with a target protein. nih.govmdpi.comnih.gov For example, studies on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors have utilized molecular docking to understand their binding to the zinc ion in the active site. nih.gov

A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to predict the most favorable binding poses. The results would be scored based on the estimated binding energy.

| Interaction Type | Description | Potential Role in Binding |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The sulfonic acid and pyridine nitrogen can act as hydrogen bond donors and acceptors. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | The charged sulfonate group and the partial charges on the pyridine ring would be significant. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The methyl group and the aromatic ring can engage in hydrophobic interactions. |

| π-π Stacking | Interaction between aromatic rings. | The pyridine ring can stack with aromatic residues in a protein. |

Molecular dynamics simulations could further be employed to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Applications of 3 Methylpyridine 2 Sulfonic Acid in Advanced Chemical Science and Technology

Role in Catalysis and Organocatalysis

The dual functionality of 3-methylpyridine-2-sulfonic acid allows it to participate in a range of catalytic processes, acting either as a catalyst itself or as a crucial component in the design of more complex catalytic systems.

As a Brønsted Acid Catalyst in Organic Transformations

The sulfonic acid group (-SO3H) in this compound is a strong Brønsted acid. This acidity allows it to donate a proton (H+), a fundamental step in many organic reactions. While direct applications of this compound as a standalone Brønsted acid catalyst are not extensively documented in the provided search results, the broader class of sulfonic acids is well-established in this role. rsc.orgnih.gov They are known to catalyze a variety of organic transformations, including esterification, and are considered environmentally benign alternatives to traditional mineral acids. aurak.ac.ae The development of chiral sulfonic acids has further expanded the scope of Brønsted acid catalysis into stereoselective synthesis. nih.gov

Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The pyridine (B92270) nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to metal centers. This property is crucial in both homogeneous and heterogeneous catalysis. The related compound, 3-methylpyridine-2-carboxylic acid, has been used as a ligand in the synthesis of various metal complexes, including those with copper, cobalt, and nickel. sigmaaldrich.com The strategic design of ligands like 2-methylpyridine-3-sulfonic acid utilizes the pyridine nitrogen as a primary σ-donor and the sulfonic acid group to modulate the electronic properties of the metal center, which can enhance catalytic activity. smolecule.com

Design of Sulfonic Acid-Functionalized Solid Catalysts

A significant application of sulfonic acids is in the creation of solid acid catalysts. aurak.ac.aeuq.edu.au These materials combine the catalytic activity of the sulfonic acid group with the practical advantages of a solid support, such as easy separation from the reaction mixture and potential for recycling. aurak.ac.aeresearchgate.net Common supports include silica (B1680970), zirconia, and polymers. rsc.orgmdpi.com The functionalization is often achieved by grafting organic silanes containing a thiol group onto the support, followed by oxidation to the sulfonic acid. mdpi.com While the direct use of this compound in this specific application is not detailed, the principles of creating sulfonic acid-functionalized catalysts are well-established and represent a potential avenue for its use. aurak.ac.aeuq.edu.au

Development of Advanced Materials

The distinct chemical characteristics of this compound also lend themselves to the development of advanced materials with tailored properties for specific technological applications.

Utilization in Surfactant Production

While the direct use of this compound in surfactant production is not explicitly detailed in the search results, the properties of sulfonic acids are relevant to this field. Sulfonic acids are known for their use in creating surfactants due to the presence of both a hydrophilic (sulfonic acid) and a hydrophobic (organic) part in their structure.

Polymer Functionalization and Preparation of Polymeric Electrolyte Membranes

The integration of pyridine and sulfonic acid functionalities into polymer backbones is a key strategy for developing high-performance polymer electrolyte membranes (PEMs), particularly for fuel cell applications. While direct use of this compound as a monomer is not widely documented, the principles of using sulfonated pyridine-containing polymers are well-established and highlight the potential role of this compound.

The sulfonic acid group (-SO₃H) is an effective proton conductor, essential for the function of PEMs. nih.gov Polymers functionalized with these groups can facilitate efficient proton transport. Research into sulfonated hydrocarbon-based polymers often focuses on creating materials with a high density of sulfonic acid groups to enhance proton conductivity, especially under low humidity conditions. mdpi.com

The pyridine moiety contributes significantly to the membrane's properties. In high-temperature PEMs, the basic nitrogen atom of the pyridine ring can form acid-base interactions with the acidic dopants (like phosphoric acid) or the sulfonic acid groups, which helps in retaining the proton carrier within the membrane matrix and improves mechanical integrity. benicewiczgroup.comresearchgate.net This interaction is crucial for maintaining conductivity at elevated temperatures (above 100°C) where traditional membranes like Nafion falter due to dehydration.

Studies on related structures, such as sulfonated polytriazoles containing sterically hindered pyridine units, demonstrate the successful fabrication of robust PEMs. acs.org These membranes exhibit a desirable combination of high proton conductivity, excellent thermal stability, and strong mechanical properties, leading to high power densities in fuel cell tests. acs.org Similarly, sulfonated polybenzimidazoles incorporating pyridine groups have been synthesized, showing high proton conductivity (up to 0.2 S/cm at 160°C) without external humidification, making them promising for high-temperature fuel cells. researchgate.netresearchgate.net

Table 1: Performance of Pyridine-Containing Sulfonated Polymer Electrolyte Membranes

| Polymer System | Proton Conductivity (mS/cm) | Temperature (°C) | Power Density (mW/cm²) | Reference |

| Sterically Hindered Sulfonated Polytriazoles | 95 - 184 | 80 | 599 - 966 | acs.org |

| Pyridine-Based Polybenzimidazoles (PA-doped) | 100 - 200 | 160 | 460 | researchgate.netresearchgate.net |

| Sulfonated Polybenzimidazole Multiblock Copolymer | 11 - 83 | 25 - 160 | N/A | researchgate.net |

Precursor in the Synthesis of Fine Chemicals

The 3-methylpyridine (B133936) structure is a fundamental building block in the chemical industry, particularly for agrochemicals and specialized heterocyclic compounds.

Intermediates for Agrochemicals and Pesticides (general structural precursors)

The 3-methylpyridine (also known as 3-picoline) scaffold is a vital precursor for a wide range of fourth-generation pesticides, which are known for their high efficacy and lower toxicity. agropages.com Numerous commercially significant agrochemicals are derived from the functionalization of 3-picoline. wikipedia.orgnih.gov

For instance, 3-picoline is the starting material for producing intermediates like 2-chloro-5-methylpyridine (B98176) and its chlorinated derivative, CCMP (2-chloro-5-chloromethylpyridine). agropages.com These intermediates are crucial for synthesizing neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. Further transformations involving chlorination and fluorination of 3-methylpyridine derivatives lead to key building blocks for herbicides and other pesticides. agropages.comnih.gov For example, 2-chloro-3-trifluoromethyl pyridine, an intermediate for the sulfonylurea herbicide flazasulfuron, is produced from 3-methylpyridine. agropages.comsemanticscholar.org

Furthermore, the pyridine-3-sulfonyl group itself has been identified as a pesticidally active moiety. A US patent describes pyridine-3-sulfonyl compounds as effective agents for controlling insects and nematodes, highlighting the value of combining the pyridine ring with a sulfonyl-based functional group to create novel pesticides. google.com This suggests that derivatives of this compound could be explored as structural precursors for new agrochemicals.

Table 2: Examples of Agrochemicals Derived from 3-Methylpyridine Precursors

| Precursor/Intermediate | Resulting Agrochemical(s) | Agrochemical Class | Reference |

| 3-Methylpyridine (via CCMP) | Imidacloprid, Acetamiprid | Neonicotinoid Insecticide | agropages.com |

| 3-Methylpyridine | Chlorpyrifos | Organophosphate Insecticide | wikipedia.org |

| 3-Methylpyridine (via trifluoromethyl derivatives) | Flazasulfuron | Sulfonylurea Herbicide | agropages.comsemanticscholar.org |

| Pyridine-3-sulfonyl compounds | Patented Pesticidal Agents | Insecticide, Nematicide | google.com |

Building Block for Other Pyridine Derivatives and Heterocyclic Compounds

The reactive sites on this compound make it a versatile building block for constructing more complex molecules. The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions, a common strategy in organic synthesis. For example, related heteroaryl fluorosulfates, which share chemical reactivity with sulfonic acids, are highly effective partners in palladium-catalyzed Suzuki coupling reactions. nih.gov This allows for the stepwise and chemoselective synthesis of polysubstituted pyridines by differentiating the reactivity of the fluorosulfate (B1228806) from other halides on the ring. nih.gov